![molecular formula C21H19N3 B2887317 N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline CAS No. 514186-37-9](/img/structure/B2887317.png)

N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives are a class of compounds that have been found to exhibit a wide range of biological activities . They are often used in medicinal chemistry due to their diverse pharmacological properties .

Synthesis Analysis

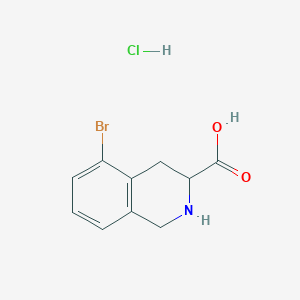

The synthesis of indole derivatives often involves the reaction of indole with various other compounds . For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis

The molecular structure of indole derivatives can vary greatly depending on the specific compounds involved in their synthesis . The structure of these compounds often includes a 1H-indol-3-yl group, which is a common feature in many bioactive compounds .Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For instance, they can react with various arylsulfonyl chlorides in a sodium carbonate solution to afford N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides .Scientific Research Applications

Electroluminescence and Photophysics

Compounds similar to N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline, such as various aniline derivatives with cyclometalated platinum(II) complexes, have been studied for their electroluminescence and photophysical properties. These compounds show promising applications in organic light-emitting diodes (OLEDs) due to their high luminescence and ability to cover a broad spectrum of colors from blue to red. The study by Vezzu et al. (2010) discusses the design, synthesis, structure, and electroluminescence application of such complexes, highlighting their potential in display and lighting technologies (Vezzu et al., 2010).

Synthesis and Chemical Transformations

The research on N-monomethylarylamines, including methodologies for efficient synthesis and applications as intermediates in chemical syntheses, suggests potential pathways for modifying or synthesizing compounds like this compound. Peng et al. (2009) presented a method for the specific synthesis of N-monomethylarylamines, which could be applicable for synthesizing or modifying compounds with similar structures for research or industrial purposes (Peng et al., 2009).

Mechanistic Studies and Bond Formation

Research involving the formation and study of scandium imido complexes provides insights into bond formation, mechanistic studies, and potential catalytic applications. Studies like those conducted by Wicker et al. (2012) on imido-scandium bond formation and C-H activation reactions offer a glimpse into the complex chemistry that compounds with anilines and similar structures might undergo, revealing their potential in catalysis and synthetic chemistry (Wicker et al., 2012).

Chemical Sensing and Detection

Compounds with structures related to this compound have been explored for their applications in chemical sensing and detection. For example, the development of dual-function colorimetric chemosensors for thiols and transition metal ions, as studied by Zeng et al. (2008), indicates the potential of such compounds in environmental monitoring, biochemical assays, and medical diagnostics (Zeng et al., 2008).

Polymer Science and Corrosion Protection

Research on conducting polymers and their applications in corrosion protection suggests potential uses for compounds with aniline components. Studies on poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposites for anti-corrosive properties on steel, as explored by Alam et al. (2016), demonstrate the relevance of such compounds in materials science, particularly in developing coatings and materials for corrosion protection (Alam et al., 2016).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline might interact with its targets in a similar way, leading to changes in cell behavior.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit tubulin polymerization . These effects suggest that this compound might have similar cellular and molecular effects.

Future Directions

properties

IUPAC Name |

N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3/c1-15-20(18-11-5-6-12-19(18)23-15)21(16-8-7-13-22-14-16)24-17-9-3-2-4-10-17/h2-14,21,23-24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCXIXUUVBTJDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid](/img/structure/B2887239.png)

![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde](/img/structure/B2887240.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2887241.png)

![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2887243.png)

![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2887244.png)

![N-[2-(5-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2887248.png)

![3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone oxalate](/img/structure/B2887252.png)

![5-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B2887253.png)

![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2887254.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2887256.png)